N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

CYP inhibition drug metabolism hepatic microsomes

Choose N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide for its selective CYP2A6 inhibition (IC50 330 nM) and >10-fold selectivity over CYP2B6/1A2. The N-(4-butylphenyl) substitution delivers a critical logP increment (~1.0–1.2) over ethyl analogs, bridging polar and lipophilic series for MPO. It serves as a ready-to-use, patent-diversified anchor for S1P receptor SAR, reducing custom synthesis lead time by 2–4 weeks. Ideal for DDI panels and anticancer lead optimization.

Molecular Formula C22H23NO4
Molecular Weight 365.429
CAS No. 873577-90-3
Cat. No. B2577792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
CAS873577-90-3
Molecular FormulaC22H23NO4
Molecular Weight365.429
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O
InChIInChI=1S/C22H23NO4/c1-3-5-7-15-10-12-17(13-11-15)23-21(24)18-14-16-8-6-9-19(26-4-2)20(16)27-22(18)25/h6,8-14H,3-5,7H2,1-2H3,(H,23,24)
InChIKeyRDTAVPXWBCJVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide Procurement Guide: Compound Identity and Core Properties


N-(4-Butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide (CAS 873577‑90‑3) is a synthetic small‑molecule coumarin‑3‑carboxamide derivative bearing an 8‑ethoxy substituent on the chromene core and an N‑(4‑butylphenyl) amide side chain . The molecular formula is C₂₂H₂₃NO₄ with a molecular weight of 365.42 g mol⁻¹ . Structurally, it belongs to the 2‑oxo‑2H‑chromene‑3‑carboxamide class, a pharmacophore associated with modulation of sphingosine‑1‑phosphate (S1P) receptors, inhibition of coagulation factor XIIa, and anti‑infective activity . Commercial sourcing typically reports a purity of ≥95 % .

Why N-(4-Butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide Cannot Be Substituted by Generic In‑Class Analogs


Within the 2‑oxo‑2H‑chromene‑3‑carboxamide series, even minor N‑aryl substitutions profoundly affect target engagement and ADME properties. For instance, the N‑(4‑butylphenyl) variant differs from N‑(4‑ethylphenyl) and N‑(2‑ethylphenyl) analogs by the length and position of the alkyl chain, which alters hydrophobic surface complementarity and, in documented cases, can shift CYP2A6 inhibition IC₅₀ values by orders of magnitude . Furthermore, the 8‑ethoxy group on the chromene scaffold differentiates this compound from non‑ethoxy or differently substituted coumarin‑3‑carboxamides, as shown in structure–activity relationship (SAR) studies of coumarin‑3‑carboxamide anticancer agents where the substitution pattern on the phenyl ring directly correlates with HepG2 and HeLa cytotoxicity IC₅₀ values (0.39–4.85 μM range) . Direct interchange with an in‑class compound lacking quantitative comparator data therefore risks unpredictable loss of activity, altered metabolic stability, or off‑target profile shifts.

Quantitative Differentiation Evidence for N-(4-Butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide


CYP2A6 Inhibition IC₅₀: N‑(4‑Butylphenyl) Derivative vs. Structural Analogs

The N‑(4‑butylphenyl)‑8‑ethoxy‑2‑oxo‑2H‑chromene‑3‑carboxamide scaffold exhibits CYP2A6 inhibitory activity (IC₅₀ = 330 nM) in human liver microsomes using coumarin as a probe substrate . This represents a distinct selectivity window compared to its N‑(4‑ethylphenyl) and N‑(2‑ethylphenyl) analogs, where CYP2A6 IC₅₀ values are reportedly 460 nM (BDBM50366403) and other structural variants in the BindingDB set display IC₅₀ values spanning >10,000 nM . The 1.4‑fold difference between the 4‑butylphenyl and the closest 4‑ethylphenyl congener, combined with the >30‑fold drop‑off to inactive analogs, underscores that the butyl chain length and para‑substitution collectively fine‑tune CYP2A6 affinity in a manner not predictable from simpler N‑aryl coumarin‑3‑carboxamides.

CYP inhibition drug metabolism hepatic microsomes

CYP Isoform Selectivity Profile: Differential Window Between CYP2A6, CYP2B6 and CYP1A2

The N‑(4‑butylphenyl)‑8‑ethoxy derivative demonstrates measurable selectivity between CYP isoforms: CYP2A6 IC₅₀ = 330 nM, CYP2B6 IC₅₀ = 3,500 nM (10.6‑fold selectivity), and CYP1A2 IC₅₀ = 4,800 nM (14.5‑fold selectivity) under identical human liver microsome assay conditions . By contrast, many coumarin‑3‑carboxamide analogs without the N‑(4‑butylphenyl) substitution lose this selectivity window, showing either pan‑CYP inhibition or no measurable activity . The preservation of a >10‑fold selectivity margin is a direct consequence of the specific aryl substitution pattern and is essential for applications where CYP2A6‑specific modulation is required without concomitant CYP1A2/CYP2B6 interference.

CYP selectivity off-target profiling drug metabolism

Hydrophobic Modification Advantage: N‑(4‑Butylphenyl) vs. N‑(4‑Ethylphenyl) in LogP‑Driven Membrane Partitioning

The replacement of a 4‑ethyl with a 4‑butyl group adds two methylene units, raising the calculated logP by approximately 1.0–1.2 units relative to the N‑(4‑ethylphenyl) analog (estimated cLogP ≈ 4.6 vs. ≈ 3.5 for the 4‑ethyl congener) . This lipophilicity increment translates into a predicted 5‑ to 10‑fold increase in membrane partitioning (estimated from the ΔlogP using the Collander equation), which can be advantageous for intracellular target engagement or for blood‑brain barrier penetration studies. Conversely, moving to the N‑(2‑ethylphenyl) regioisomer reduces the effective hydrophobic surface area due to steric shielding of the ortho‑substituent, yielding a different logP and potentially altered passive permeability . The N‑(4‑butylphenyl) substituent thus occupies a distinct physicochemical niche within the coumarin‑3‑carboxamide series.

lipophilicity membrane permeability physicochemical profiling

Class‑Level Anticancer Activity: Coumarin‑3‑Carboxamide Scaffold with N‑Aryl Substituent SAR

In a systematic evaluation of coumarin‑3‑carboxamide derivatives, N‑phenyl substitution patterns dramatically influenced cytotoxicity: the 4‑fluoro benzamide derivative (14b) achieved HepG2 IC₅₀ = 2.62–4.85 μM and HeLa IC₅₀ = 0.39–0.75 μM, comparable to doxorubicin, whereas the 2,5‑difluoro derivative (14e) showed similar potency but with different selectivity . These data demonstrate that the N‑aryl substituent is the primary determinant of anticancer activity within the class. The N‑(4‑butylphenyl) variant, bearing a longer alkyl chain, represents a distinct SAR point from the fluorinated analogs, potentially engaging different hydrophobic sub‑pockets in the CK2 kinase active site identified by molecular docking . While no cell‑based IC₅₀ data are yet published for the specific N‑(4‑butylphenyl) compound, the SAR trajectory indicates that the 4‑butylphenyl substitution explores a lipophilic space not addressed by halogenated or short‑chain N‑phenyl analogs.

anticancer cytotoxicity structure–activity relationship

S1P Receptor Modulation Patent Scope: 8‑Ethoxy‑2‑oxo‑2H‑chromene‑3‑carboxamide as a Privileged Chemotype

U.S. Patent Application US2010/0261715A1 explicitly claims 2‑oxo‑2H‑chromene‑3‑carboxamide derivatives as modulators of sphingosine‑1‑phosphate (S1P) receptors, with the generic structure encompassing the 8‑ethoxy substitution and N‑aryl carboxamide moiety present in CAS 873577‑90‑3 . Within the patent examples, compounds bearing the 8‑ethoxy group and N‑(4‑substituted‑phenyl) amide side chain demonstrated S1P₁ receptor agonist activity (EC₅₀ < 100 nM in some exemplars), whereas N‑unsubstituted or 6‑substituted analogs showed attenuated or absent activity . The N‑(4‑butylphenyl) variant extends the substitution scope beyond the exemplified 4‑methoxy, 4‑chloro, and 4‑methyl congeners, suggesting potential for differentiated S1P receptor subtype selectivity. This patent protection provides a defined intellectual property context for procurement: compounds within the claimed Markush structure may be subject to composition‑of‑matter claims, making the specific N‑(4‑butylphenyl) variant a valuable tool for freedom‑to‑operate assessments or for exploring SAR outside the exemplified sub‑genus.

S1P receptor immunomodulation patent landscape

Optimal Research and Industrial Application Scenarios for N-(4-Butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide


CYP2A6‑Selective Inhibition Probe for Drug‑Drug Interaction Screening Panels

With a CYP2A6 IC₅₀ of 330 nM and >10‑fold selectivity over CYP2B6 and CYP1A2 in human liver microsomes , this compound serves as a moderate‑potency CYP2A6 inhibitor in in vitro drug‑drug interaction (DDI) screening panels. It is particularly valuable when a selective but not overly potent CYP2A6 probe is required to avoid complete enzyme suppression that could mask competitive substrate effects. The defined selectivity window allows contract research organizations (CROs) and pharmaceutical DMPK groups to use this compound alongside isoform‑specific substrates (coumarin for CYP2A6, bupropion for CYP2B6, phenacetin for CYP1A2) for standardized inhibition profiling .

Lipophilic SAR Probe in Coumarin‑3‑Carboxamide Anticancer Lead Optimization

The N‑(4‑butylphenyl) substitution provides a calculated logP increment of ~1.0–1.2 units over the N‑(4‑ethylphenyl) analog , placing this compound in a lipophilicity range that bridges the gap between polar halogenated N‑aryl derivatives (e.g., 4‑fluoro benzamide, HepG2 IC₅₀ = 2.62–4.85 μM) and highly lipophilic dibenzyl or naphthyl analogs . Medicinal chemistry teams can use CAS 873577‑90‑3 as a systematic lipophilicity anchor in multiparameter optimization (MPO) of coumarin‑3‑carboxamide anticancer leads, enabling correlation of logP with cellular permeability, CYP inhibition liability, and selectivity index against normal cell lines .

S1P Receptor Modulator Scaffold Diversification and Freedom‑to‑Operate Assessment

The compound falls within the generic Markush structure of U.S. Patent US2010/0261715A1 covering 2‑oxo‑2H‑chromene‑3‑carboxamide S1P receptor modulators . Exemplified analogs with 8‑ethoxy and N‑(4‑substituted‑phenyl) motifs demonstrated S1P₁ agonist activity with EC₅₀ < 100 nM . The N‑(4‑butylphenyl) variant extends the substitution scope beyond the 4‑methoxy, 4‑chloro, and 4‑methyl congeners explicitly exemplified, making it a strategic purchase for pharmaceutical IP teams conducting freedom‑to‑operate landscaping or for medicinal chemists seeking to diversify S1P receptor SAR around a commercially available, patent‑protected scaffold .

Building Block for Custom Coumarin‑3‑Carboxamide Library Synthesis

As a commercially available building block with a purity of ≥95 % and defined molecular identity (C₂₂H₂₃NO₄, MW = 365.42 g mol⁻¹) , this compound is suitable for parallel amide coupling or further derivatization at the chromene core. Unlike in‑house synthesized analogs that may require multi‑step purification and characterization, the off‑the‑shelf availability of CAS 873577‑90‑3 reduces lead time for library production by 2–4 weeks, according to typical custom synthesis timelines. This supports high‑throughput screening (HTS) campaigns where rapid SAR exploration of the N‑(4‑butylphenyl) vector is prioritized.

Quote Request

Request a Quote for N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.